
2,5-Diamino-4,6-Dihydroxypyrimidi
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Overview
Description
2,5-Diamino-4,6-Dihydroxypyrimidi is a useful research compound. Its molecular formula is C8H14N8O8S and its molecular weight is 382.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Development
2,5-Diamino-4,6-dihydroxypyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly valuable in the development of:
- Antiviral Agents : It has been utilized in synthesizing nucleoside analogues that exhibit antiviral properties. These compounds are essential for treating viral infections.
- Anticancer Drugs : The compound plays a role in creating drugs targeting various types of cancer by inhibiting tumor growth and enhancing apoptosis in cancer cells .
Case Study: Anticancer Activity
A study demonstrated that derivatives of 2,5-diamino-4,6-dihydroxypyrimidine exhibited significant tumor reduction in murine models of breast cancer. Tumor sizes were reduced by approximately 40% compared to untreated controls, indicating its potential as a therapeutic agent .
Biochemical Research
In biochemical research, this compound is employed to investigate enzyme inhibition and metabolic pathways. Its role includes:
- Enzyme Inhibition Studies : Researchers have explored its ability to inhibit urease activity, which is crucial for understanding certain metabolic disorders .
- Metabolic Pathway Analysis : Its derivatives are used to study complex biological processes and interactions within metabolic networks.
Antimicrobial Applications
The compound exhibits promising antimicrobial properties. Its applications include:
- Development of Antibiotics : Research has indicated its potential in formulating new antibiotics capable of combating resistant strains of bacteria .
- Clinical Applications : It can be used in treatments for infections where traditional antibiotics fail.
Plant Growth Regulation
In agriculture, 2,5-diamino-4,6-dihydroxypyrimidine functions as a plant growth regulator. Key benefits include:
- Enhanced Crop Yield : It has been shown to improve growth rates and yield in various crops.
- Environmental Stress Resistance : The compound helps plants withstand adverse environmental conditions such as drought or salinity .
Diagnostic Reagents
This compound is also utilized in laboratory settings as a diagnostic reagent. Its applications include:
- Biochemical Marker Assessment : It aids in clinical tests to evaluate specific biochemical markers in patient samples.
- Research Diagnostics : Used in various assays to detect and quantify biological substances.
Data Tables
Application Area | Specific Use Case | Outcome/Benefit |
---|---|---|
Pharmaceutical Development | Intermediate for antiviral drugs | Effective against viral infections |
Anticancer drug synthesis | Significant tumor reduction | |
Biochemical Research | Enzyme inhibition studies | Insights into metabolic disorders |
Antimicrobial Applications | Antibiotic development | New treatments for resistant bacteria |
Plant Growth Regulation | Growth regulator for crops | Increased yield and stress resilience |
Diagnostic Reagents | Clinical tests for biochemical markers | Enhanced diagnostic accuracy |
Chemical Reactions Analysis
Chlorination Reactions
Chlorination is a critical reaction to produce 2,5-diamino-4,6-dichloropyrimidine, a precursor for antiviral and anticancer agents.
Reagents and Conditions
-
Phosphorus oxychloride (POCl₃) with quaternary ammonium salts (e.g., methyltriethylammonium chloride) at 100–105°C for 24–30 hours .
-
Alternative solvents : Acetonitrile or tetrahydrofuran under reflux .
Mechanism and Outcomes
-
The hydroxyl groups at positions 4 and 6 are replaced by chlorine atoms via nucleophilic substitution.
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Key byproduct : Partial chlorination (e.g., 2,5-diamino-4-chloro-6-hydroxypyrimidine) if pH or temperature deviates .
Reaction Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 100–105°C | Maximizes substitution efficiency |
Reaction Time | 24–30 hours | Ensures complete conversion |
Catalyst | Quaternary ammonium chloride | Accelerates reaction kinetics |
Nitration Reactions
Nitration introduces nitro groups, enabling further functionalization for bioactive derivatives.
Reagents and Conditions
Mechanism and Outcomes
-
Nitration occurs at position 5, forming 5-nitro-2-amino-4,6-dihydroxypyrimidine.
-
Side reaction : Over-nitration produces gem-dinitro derivatives (e.g., 5,5-dinitro-2-(dinitromethyl)-4,6-dihydroxypyrimidine) .
Reaction Parameter | Optimal Value | Product |
---|---|---|
Temperature | 40–50°C | 5-Nitro derivative |
pH | 2–3 | Minimizes over-nitration |
Reduction Reactions
Reduction of nitro intermediates is essential for synthesizing amino-substituted pyrimidines.
Reagents and Conditions
Mechanism and Outcomes
-
5-Nitro groups are reduced to amino groups, yielding 2,5-diamino-4,6-dihydroxypyrimidine.
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Yield : ~75% with high purity (99%) under industrial conditions .
Substitution Reactions
The hydroxyl and amino groups participate in nucleophilic substitutions for diverse derivatives.
Reagents and Conditions
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Amines : Piperidine or phenylboronic acid under basic conditions .
-
Thiols : Requires activation via chlorination (e.g., conversion to dichloropyrimidine first) .
Oxidation and Hydrolysis
The amino groups are susceptible to oxidation, while hydroxyl groups undergo hydrolysis.
Reagents and Conditions
-
Hydrogen peroxide (H₂O₂) : Oxidizes amino groups to nitroso or nitro derivatives .
-
Acidic hydrolysis : Converts hydroxyl groups to ketones under strong acidic conditions (pH 1–2) .
Key Findings
-
Hydrolysis at pH > 4 leads to partial decomposition, necessitating rapid extraction to isolate products .
Biological Activity Correlation
Derivatives like 2-amino-4,6-dichloropyrimidine exhibit dose-dependent inhibition of nitric oxide (NO) production in immune-activated cells .
Compound | IC₅₀ (μM) | Biological Activity |
---|---|---|
5-Fluoro-2-amino-4,6-dichloropyrimidine | 2.0 | Potent NO inhibition |
5-Methyl analogue | 36.0 | Moderate activity |
Q & A
Q. Basic: What are the recommended methods for synthesizing 2,5-Diamino-4,6-Dihydroxypyrimidine and its hydrochloride salt in laboratory settings?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. For example, one protocol involves reacting guanidine derivatives with malonic acid or its esters under acidic conditions, followed by amination . For the hydrochloride salt, post-synthetic treatment with hydrochloric acid and recrystallization in ethanol/water mixtures is effective. highlights a method using phosphorus oxychloride (POCl₃) and methyltriethylammonium chloride to chlorinate the hydroxyl groups, yielding intermediates that are subsequently aminated . Key parameters include temperature control (80–110°C) and stoichiometric ratios of reagents to avoid side products.
Q. Basic: How can researchers characterize the purity and structural integrity of 2,5-Diamino-4,6-Dihydroxypyrimidine using spectroscopic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the positions of amino and hydroxyl groups. For the hydrochloride salt, downfield shifts in NH₂ and OH protons (~δ 8–10 ppm) are indicative of salt formation .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. A mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (10:90) resolves impurities effectively .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 179.6 for the hydrochloride salt) .
Q. Advanced: What mechanistic insights explain the formation of 2,5-Diamino-4,6-Dihydroxypyrimidine during cyclocondensation reactions, and how can reaction parameters be optimized?
Methodological Answer:
The reaction proceeds via a stepwise mechanism: (1) formation of a β-keto ester intermediate, (2) nucleophilic attack by guanidine, and (3) aromatization through dehydration . Computational studies (e.g., DFT) suggest that electron-withdrawing groups on the guanidine enhance cyclization efficiency. Optimization strategies include:
- pH Control: Maintain mildly acidic conditions (pH 4–6) to stabilize intermediates.
- Catalyst Use: Lewis acids like ZnCl₂ reduce activation energy by coordinating with carbonyl groups .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. Advanced: How do computational studies contribute to understanding the thermal stability and decomposition pathways of 2,5-Diamino-4,6-Dihydroxypyrimidine derivatives?
Methodological Answer:
Self-consistent-charge density-functional tight-binding (SCC-DFTB) simulations reveal that thermal decomposition initiates at the hydroxyl and amino groups, forming ammonia and CO₂ . For hydrochloride salts, the Cl⁻ counterion stabilizes the crystal lattice, delaying decomposition until ~250°C. Researchers should combine thermogravimetric analysis (TGA) with molecular dynamics (MD) simulations to predict stability under storage conditions.
Q. Advanced: What strategies are effective in resolving contradictions between observed and theoretical yields in the synthesis of 2,5-Diamino-4,6-Dihydroxypyrimidine hydrochloride?
Methodological Answer:
Yield discrepancies often arise from:
- Incomplete Chlorination: Use excess POCl₃ (1.5–2.0 equiv) and prolonged reaction times (12–24 hrs) to ensure full substitution of hydroxyl groups .
- Side Reactions: Monitor byproducts (e.g., over-aminated derivatives) via LC-MS and adjust reaction stoichiometry.
- Crystallization Efficiency: Optimize solvent polarity (e.g., ethanol/water gradients) to maximize recovery of the hydrochloride salt .
Q. Basic: What safety precautions and handling protocols are essential when working with 2,5-Diamino-4,6-Dihydroxypyrimidine in laboratory environments?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Spill Management: Neutralize spills with 5% acetic acid and adsorb with vermiculite .
- Storage: Store in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation .
Q. Advanced: How does the choice of counterion (e.g., hydrochloride vs. hemisulfate) influence the crystallinity and solubility of 2,5-Diamino-4,6-Dihydroxypyrimidine salts?
Methodological Answer:
- Hydrochloride Salt: Exhibits higher solubility in polar solvents (e.g., water, methanol) due to strong ion-dipole interactions. Crystallizes in monoclinic lattices with 98% purity achievable via recrystallization .
- Hemisulfate Salt: Lower solubility in organic solvents but improved thermal stability (>300°C). X-ray diffraction (XRD) shows sulfate ions form hydrogen bonds with NH₂ groups, enhancing lattice rigidity .
Q. Advanced: What role does 2,5-Diamino-4,6-Dihydroxypyrimidine play in the synthesis of nucleoside analogs, and how can its reactivity be modulated for specific pharmaceutical intermediates?
Methodological Answer:
The compound serves as a precursor for pyrimidine-based antiretrovirals (e.g., Ziagen®). Its amino and hydroxyl groups undergo regioselective glycosylation with protected ribose derivatives to form nucleosides . To modulate reactivity:
- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) to block hydroxyl groups during glycosylation.
- Catalysis: Employ lipase enzymes (e.g., Candida antarctica) for stereoselective coupling in non-aqueous media .
Properties
Molecular Formula |
C8H14N8O8S |
---|---|
Molecular Weight |
382.31 g/mol |
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O2.H2O4S/c2*5-1-2(9)7-4(6)8-3(1)10;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) |
InChI Key |
YMSWHKBXOSNXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N.C1(=C(N=C(NC1=O)N)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
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